Triptophenolide
Overview
Description
Triptophenolide is a compound derived from Tripterygium wilfordii . It has been identified as an antiandrogen .
Synthesis Analysis
Triptophenolide synthesis methods have been developed to meet the clinical need . There are four principal ways to synthesize triptolide: synthesis from tetralinone, α-abietic acid or α-dehydroabietic acid as starting materials, synthesis via the Diels-Alder reaction, synthesis of the core skeleton via a polyene cyclization reaction, and synthesis via metal catalysis .Molecular Structure Analysis
The molecular formula of Triptophenolide is C20H24O3 . Its molecular weight is 312.4 g/mol . The structure of Triptophenolide has been elucidated by spectral analysis (UV, IR, MS, 1HNMR and 13CNMR) and X-ray SCD .Chemical Reactions Analysis
Triptophenolide exhibits its antiandrogenic activity through competitive binding with androgen in the hormone-binding pocket, decreasing the expression of androgen receptor, and reducing the nuclear translocation of androgen receptor .Physical And Chemical Properties Analysis
Triptophenolide has a molecular weight of 312.40 . It is stored at -20°C in powder form . Its density is 1.21 , and it has a melting point of 232-233℃ .Scientific Research Applications
1. Pharmacological Properties
Triptophenolide has been identified as a pan-antagonist of the androgen receptor. It exhibits antiandrogenic activity by competitively binding with androgen, reducing androgen receptor expression, and decreasing the nuclear translocation of the androgen receptor (Yang He et al., 2016).
2. Chemical Analysis and Metabolism
The compound and its related diterpenoids from Tripterygium wilfordii have been analyzed using electrospray ionization tandem mass spectrometry. This study helps in understanding the fragmentation mechanisms and metabolites of triptophenolide-related compounds (Rui Li et al., 2008).
3. Synthesis Methods
Researchers have developed methods for the synthesis of triptophenolide and its intermediates. For example, an efficient synthesis method for triptophenolide methyl ether was described, which is important for the synthesis of (-)-triptolide (Bing Zhou et al., 2010).
4. Structural Analysis
The crystal structure of triptophenolide has been a subject of study, with different isomeric structures proposed over the years. Recent analyses have provided clarity on its structural composition (Y. Z. Chen et al., 1992).
Safety And Hazards
Future Directions
Triptolide has been demonstrated to possess important therapeutic potential with anti-inflammatory, immunosuppressive, and antitumor activities, as well as to exhibit potentially medically relevant activity for central nervous system diseases . This sets the foundation for the future course of development of triptolide .
properties
IUPAC Name |
(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-FXAWDEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995809 | |
Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triptophenolide | |
CAS RN |
74285-86-2 | |
Record name | Triptophenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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